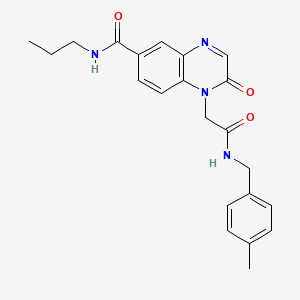

(2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide, or (2E)-NAC-DMA, is a novel synthetic compound with potential applications in the field of biochemistry and physiology. It is a derivative of the cyanoacrylate family, which is known for its adhesive properties, and has recently been studied for its potential use in a variety of biochemical and physiological applications.

科学的研究の応用

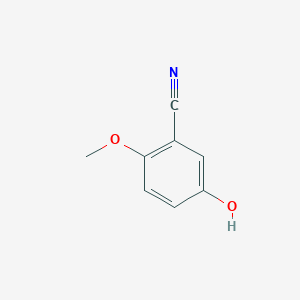

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful as reactants due to the strategic positioning of the carbonyl and cyano groups. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides, leading to the formation of diverse organic heterocycles. Additionally, these compounds have potential as chemotherapeutic agents .

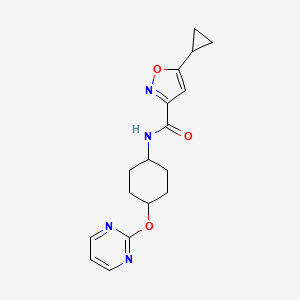

Building Heterocyclic Moieties

The chemical reactivity of cyanoacetamide derivatives has been harnessed to construct various heterocyclic structures. By reacting with common bidentate reagents, these compounds yield a wide range of heterocycles. Researchers have reported successful cyclization reactions, resulting in novel heterocyclic moieties with potential biological activities .

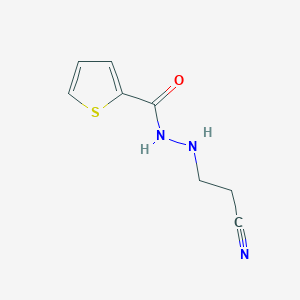

Thiophene Derivatives via Microwave Irradiation

Microwave-assisted reactions have been explored for the synthesis of thiophene derivatives. When cyanoacetamides are exposed to cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions, thiophenes are obtained in high yields .

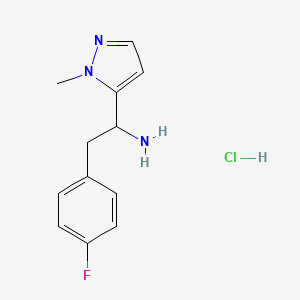

Pyrrole Derivatives via Cyclocondensation

The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol produces pyrrole derivatives. Triethylamine serves as the basic catalyst in this reaction .

Biological Activity Exploration

Researchers have investigated the biological activities of various cyanoacetamide derivatives. While the exact mechanisms vary, these compounds have shown promise in areas such as antimicrobial, antitumor, and anti-inflammatory activities. Their potential as chemotherapeutic agents continues to be a subject of interest .

Proteomics Research

N-Acetyl-2-cyano-3-(dimethylamino)acrylamide is used in proteomics research. Its molecular formula is C8H11N3O2, and it weighs 181.2 g/mol .

特性

IUPAC Name |

(E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(12)10-8(13)7(4-9)5-11(2)3/h5H,1-3H3,(H,10,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBXVJAXQIFLMJ-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533715.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)

![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)